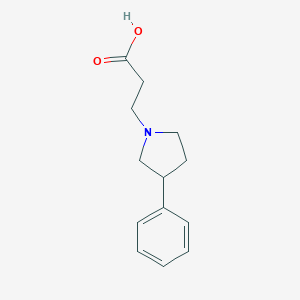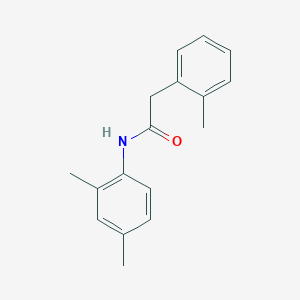
3-(3-Phenylpyrrolidin-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Phenylpyrrolidin-1-yl)propanoic acid, commonly known as PPP, is a chemical compound with potential applications in scientific research. It is a derivative of the amino acid proline and has been studied for its biochemical and physiological effects. In
Mécanisme D'action
PPP works by inhibiting the activity of the SLC6A19 protein, which is responsible for transporting amino acids across cell membranes. This inhibition leads to a decrease in the uptake of amino acids by cells, which can have various physiological effects. PPP has also been found to modulate the activity of dopamine and serotonin receptors, which can affect mood and behavior.
Biochemical and Physiological Effects:
PPP has been found to have various biochemical and physiological effects. It has been shown to decrease the uptake of amino acids by cells, which can affect protein synthesis and cell growth. PPP has also been found to modulate the activity of dopamine and serotonin receptors, which can affect mood and behavior. Additionally, PPP has been found to have potential applications in treating addiction and depression.
Avantages Et Limitations Des Expériences En Laboratoire
PPP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its effects on amino acid transport can be easily measured. However, there are also limitations to its use. PPP has been found to have low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its effects on dopamine and serotonin receptors can be complex and may require further study.
Orientations Futures
There are several future directions for research on PPP. One area of interest is its potential applications in treating addiction and depression. Further studies are needed to determine the optimal dosage and administration of PPP for these conditions. Additionally, PPP's effects on amino acid transport and protein synthesis could have implications for treating certain diseases, such as cancer. Further research is needed to determine the full extent of PPP's potential applications in scientific research.
Méthodes De Synthèse
PPP can be synthesized by reacting proline with 1-bromo-3-phenylpropane in the presence of a base such as potassium carbonate. The reaction forms PPP as the product, which can be purified by recrystallization.
Applications De Recherche Scientifique
PPP has been studied for its potential applications in scientific research. It has been found to have an inhibitory effect on the transport of amino acids across cell membranes, making it useful in studying the mechanisms of amino acid transport. PPP has also been studied for its potential use in treating addiction and depression, as it has been found to modulate the activity of dopamine and serotonin receptors.
Propriétés
Nom du produit |
3-(3-Phenylpyrrolidin-1-yl)propanoic acid |
|---|---|
Formule moléculaire |
C13H17NO2 |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
3-(3-phenylpyrrolidin-1-yl)propanoic acid |
InChI |
InChI=1S/C13H17NO2/c15-13(16)7-9-14-8-6-12(10-14)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16) |
Clé InChI |
FKISKTQXLSPHFZ-UHFFFAOYSA-N |
SMILES |
C1CN(CC1C2=CC=CC=C2)CCC(=O)O |
SMILES canonique |
C1CN(CC1C2=CC=CC=C2)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B240002.png)
![2,2'-Diamino[6,6'-bibenzothiazole]](/img/structure/B240005.png)

![Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B240027.png)




![Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate](/img/structure/B240050.png)